molecular formula C42H48Cl4N2O2 B15347087 1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- CAS No. 50293-19-1

1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-

Cat. No.: B15347087
CAS No.: 50293-19-1
M. Wt: 754.6 g/mol
InChI Key: PSGMBHLSJFAHLW-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole moiety can be synthesized through the Fischer indole synthesis or the Bartoli indole synthesis. Subsequent chlorination and functional group modifications are performed to introduce the tetrachloro and bis-indolyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or chlorinated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, leading to biological responses. The tetrachloro and bis-indolyl groups enhance the compound's affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Tetrachlorophthalic anhydride: Similar in structure but lacks the indole moiety.

  • Bis-indolyl derivatives: Similar in having indole groups but differ in substitution patterns.

Uniqueness: The presence of both tetrachloro and bis-indolyl groups in this compound makes it unique compared to other similar compounds

Properties

CAS No.

50293-19-1

Molecular Formula

C42H48Cl4N2O2

Molecular Weight

754.6 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one

InChI

InChI=1S/C42H48Cl4N2O2/c1-5-7-9-11-13-19-25-47-27(3)34(29-21-15-17-23-31(29)47)42(36-33(41(49)50-42)37(43)39(45)40(46)38(36)44)35-28(4)48(26-20-14-12-10-8-6-2)32-24-18-16-22-30(32)35/h15-18,21-24H,5-14,19-20,25-26H2,1-4H3

InChI Key

PSGMBHLSJFAHLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C

Origin of Product

United States

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